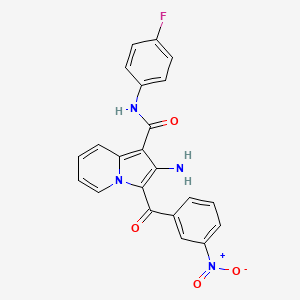

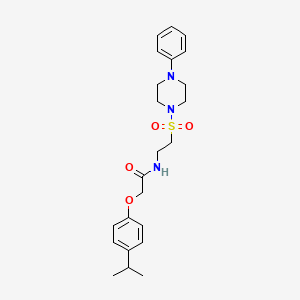

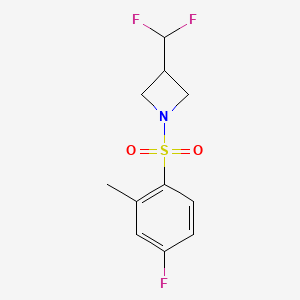

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that belongs to the class of indolizine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Bioreductive Fluorescent Markers for Hypoxic Cells

Compounds with structural similarities to 2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide have been explored for their potential as bioreductive fluorescent markers. These markers can selectively stain hypoxic mammalian cells, making them invaluable in cancer research for identifying tumor microenvironments that are low in oxygen. The study of 2-nitroimidazoles labeled with fluorescent side chains, which share a similar mechanism of action, highlights the utility of these compounds in distinguishing between hypoxic and oxic cells through flow cytometric analysis (Hodgkiss et al., 1992).

Photoluminescent Materials with pH-Responsive Behavior

Another area of interest is the development of photoluminescent materials with unique pH-responsive properties. For instance, 6-Amino-8-cyanobenzo[1, 2-b]indolizines exhibit dramatic blue shifts in fluorescence emission when protonated, a property that could be leveraged for pH sensors and other optical applications. These findings underscore the potential of indolizine derivatives in creating materials with tunable optical properties (Outlaw et al., 2016).

Antitumor Activity

Derivatives of indolizine, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds inhibit the proliferation of certain cancer cell lines, demonstrating the therapeutic potential of indolizine derivatives in oncology (Hao et al., 2017).

Fluorophores for Biomedical Applications

The design and synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, represent a significant advancement in the field of fluorescence-based technologies. These compounds, with their desirable optical properties, may serve as prospective fluorescent probes for biomedical applications, highlighting the versatility of indolizine derivatives in creating novel diagnostic tools (Park et al., 2015).

properties

IUPAC Name |

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDOHVGNAQQIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-fluorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2432884.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2432889.png)

![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)